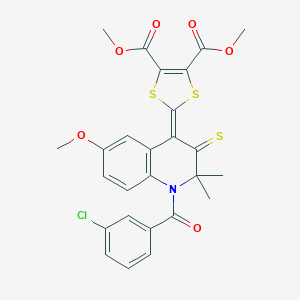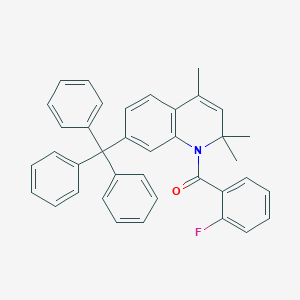![molecular formula C22H17ClN2O3 B404280 N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide](/img/structure/B404280.png)
N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide is an organic compound that belongs to the class of benzoxazole derivatives Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
The synthesis of N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones under specific reaction conditions. One common method involves the use of a BF3·Et2O catalyst and 1,4-dioxane as a solvent at reflux temperature . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
化学反応の分析
N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions are common, where reagents like halogens or nitro groups can be introduced.
Coupling Reactions: Suzuki-Miyaura coupling is a notable reaction, using palladium catalysts and boron reagents.
科学的研究の応用
N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application, but it often involves binding to active sites on proteins or interfering with cellular processes .
類似化合物との比較
Similar compounds to N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide include other benzoxazole derivatives and phenylacetamide derivatives. These compounds share structural similarities but may differ in their biological activities and applications. For example, compounds like N-(2-aminoethyl)-2-{3-chloro-4-[(4-isopropylbenzyl)oxy]phenyl}acetamide exhibit different pharmacological profiles .
特性
分子式 |
C22H17ClN2O3 |
|---|---|
分子量 |
392.8g/mol |
IUPAC名 |
N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide |
InChI |
InChI=1S/C22H17ClN2O3/c1-2-27-18-10-5-14(6-11-18)21(26)24-17-9-12-20-19(13-17)25-22(28-20)15-3-7-16(23)8-4-15/h3-13H,2H2,1H3,(H,24,26) |
InChIキー |
WXXBCASLSIRQCH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)Cl |
正規SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-bromophenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B404199.png)
![N-(4-IODO-2-METHYLPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B404201.png)
![2-chloro-N'-[(3,5-dimethylphenoxy)acetyl]benzohydrazide](/img/structure/B404202.png)
![2-(3,4-dimethylphenoxy)-N'-[(3,5-dimethylphenoxy)acetyl]acetohydrazide](/img/structure/B404204.png)
![2-(2-isopropyl-5-methylphenoxy)-N'-[(4-methylphenoxy)acetyl]acetohydrazide](/img/structure/B404206.png)
![2,4-dichloro-N'-[(3,5-dimethylphenoxy)acetyl]benzohydrazide](/img/structure/B404207.png)
![N'-[2-(3,5-dimethylphenoxy)acetyl]-4-phenylbenzohydrazide](/img/structure/B404209.png)


![N-[4-(benzyloxy)phenyl]-2-ethoxybenzamide](/img/structure/B404213.png)
![ethyl (2Z)-5-phenyl-2-[2,2,6,7-tetramethyl-1-(phenylcarbonyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4-carboxylate](/img/structure/B404215.png)
![3-(3-bromophenyl)-5-(4-nitrophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B404218.png)
![8-bromo-2-(4-methoxyphenyl)-4,4-dimethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B404219.png)
![Butyl 4-[(4-ethoxybenzoyl)amino]benzoate](/img/structure/B404220.png)
